molecular formula C27H29N3O5S B11553135 N-(2,4-Dimethylphenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(2,4-Dimethylphenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11553135
M. Wt: 507.6 g/mol
InChI Key: YPSNPIRADQMCAA-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a hydrazinecarbonyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-methoxy-4-(prop-2-EN-1-yloxy)benzaldehyde with hydrazine to form the hydrazone intermediate.

    Sulfonamide Formation: The hydrazone intermediate is then reacted with 2,4-dimethylphenyl isocyanate to form the final product, N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-Dimethylphenyl)-6-[1-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinyl]benzenesulfonamide
  • Acetamide, N-(2,4-dimethylphenyl)
  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]

Uniqueness

N-(2,4-Dimethylphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H29N3O5S/c1-5-15-35-25-14-12-22(17-26(25)34-4)18-28-29-27(31)19-30(24-13-11-20(2)16-21(24)3)36(32,33)23-9-7-6-8-10-23/h5-14,16-18H,1,15,19H2,2-4H3,(H,29,31)/b28-18+

InChI Key

YPSNPIRADQMCAA-MTDXEUNCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N(CC(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OC)S(=O)(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NN=CC2=CC(=C(C=C2)OCC=C)OC)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.